4-Bromo-7-(trifluoromethyl)quinoline
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to target lipid kinases such as pi3ks, which are involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
It is likely that the compound interacts with its targets through a process of binding at the active site, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with pi3ks, it may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed and exhibit high bioavailability .
Result of Action
Based on its potential targets, it may influence cell proliferation, apoptosis, and glucose metabolism .
Action Environment
The action, efficacy, and stability of 4-Bromo-7-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, the presence of dust can affect its stability . Additionally, its efficacy can be influenced by factors such as temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate reagents. One common method includes the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)quinoline
- 7-Fluoro-4-(trifluoromethyl)quinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
Uniqueness
4-Bromo-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-bromo-7-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRZSGYZKGTTDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576390 |
Source
|
Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-67-3 |
Source
|
Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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